

# inter-laboratory comparison of malic acid quantification

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A Comparative Guide to Inter-Laboratory Quantification of Malic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like malic acid is critical. This guide provides an objective comparison of common analytical methods for malic acid determination, supported by inter-laboratory experimental data to highlight performance and variability.

## Inter-Laboratory Comparison of L-Malic Acid in Wine

A collaborative study organized by the International Organisation of Vine and Wine (OIV) evaluated the performance of an automated enzymatic method for the determination of L-malic acid in wine. A total of 16 laboratories participated in the study, analyzing various wine samples. The results from this study provide a clear picture of the inter-laboratory reproducibility of this method.[1]

Below is a summary of the statistical results from the collaborative study for two wine samples, demonstrating the method's performance across different laboratories.

Table 1: Summary of Inter-Laboratory Results for L-Malic Acid Quantification in Wine (g/L)



Statistic	Red Wine	White Wine
Number of Laboratories	16	16
Assigned Value (Mean)	2.29	0.15
Repeatability Std. Dev. (sr)	0.029	0.004
Reproducibility Std. Dev. (sR)	0.046	0.010
Repeatability Rel. Std. Dev. (RSDr)	1.3%	2.7%
Reproducibility Rel. Std. Dev. (RSDR)	2.0%	6.7%

Data sourced from the OIV collaborative study on the determination of L-malic acid in wine by automated enzymatic method.[1]

In a separate collaborative study involving 11 laboratories on the determination of D-malic acid in apple juice using a Liquid Chromatography (LC) method, the repeatability relative standard deviation (RSDr) ranged from 1.0% to 3.5%, and the reproducibility relative standard deviation (RSDR) ranged from 7.7% to 11.7% for concentrations between 26 to 188 mg/100 mL.[2]

#### **Experimental Protocols**

Detailed methodologies are crucial for reproducing experimental results and for understanding the sources of variability. The following are summarized protocols for the two most common methods for malic acid quantification.

#### **Enzymatic Method (Automated)**

This method is based on the specific oxidation of L-malic acid by L-malate dehydrogenase (L-MDH) in the presence of nicotinamide adenine dinucleotide (NAD+).[1][3]

Principle: L-malic acid is oxidized to oxaloacetate by L-MDH. The oxaloacetate is then
converted to L-aspartate in the presence of L-glutamate, a reaction catalyzed by glutamate
oxaloacetate transaminase (GOT). The amount of reduced nicotinamide adenine



dinucleotide (NADH) formed is stoichiometric to the amount of L-malic acid and is measured by the increase in absorbance at 340 nm.[1]

- Reagents:
  - Buffer solution (pH 10) containing glycylglycine and L-glutamate.
  - Nicotinamide adenine dinucleotide (NAD+) solution.[1]
  - L-Malate dehydrogenase (L-MDH) solution.[1]
  - Glutamate oxaloacetate transaminase (GOT) suspension.[1]
  - Commercial kits containing these reagents are widely available.[3][4][5]
- Procedure (summarized for an automated analyzer):
  - Sample Preparation: Wine samples with high malic acid concentrations (> 2 g/L) should be diluted with distilled water.[1] For solid foodstuffs, an extraction with heated water may be necessary.[4]
  - Calibration: A multi-point calibration is performed using standard solutions of L-malic acid covering the expected measurement range.[1]
  - Assay: The automated analyzer pipettes the sample and reagents into a cuvette.
  - Incubation & Measurement: The reaction is incubated, and the initial absorbance (A1) is read. The L-MDH is then added to start the reaction. After completion (typically 5-10 minutes), the final absorbance (A2) is measured at 340 nm.[1]
  - Calculation: The change in absorbance (A2 A1) is proportional to the L-malic acid concentration, which is calculated based on the calibration curve.[1]

#### **High-Performance Liquid Chromatography (HPLC)**

HPLC is a widely used technique for the simultaneous determination of several organic acids in various matrices, including fruits and juices.[6]



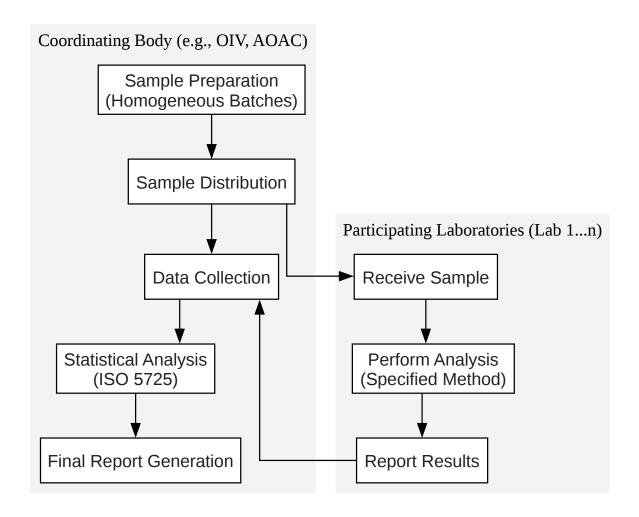
- Principle: The sample is passed through a stationary phase (column) with a liquid mobile
  phase. Different organic acids interact differently with the stationary phase, causing them to
  separate. A detector, typically UV, is used to identify and quantify the acids as they elute from
  the column.[3][6]
- Instrumentation:
  - Liquid chromatograph with a pump, autosampler, and a UV-Visible detector.
  - Reversed-phase C18 column.[6]
- · Reagents:
  - Mobile Phase: Typically an acidic buffer solution, such as 0.01 mol/L potassium phosphate monobasic (KH2PO4) adjusted to an acidic pH (e.g., 2.60).[6]
  - Malic acid standard for calibration.
- Procedure (summarized):
  - Sample Preparation: Samples are typically diluted and filtered through a 0.45 μm membrane filter before injection.[2]
  - Chromatographic Conditions:
    - Mobile Phase: Isocratic elution with the phosphate buffer.[6]
    - Flow Rate: A constant flow rate, for example, 0.5 mL/min.[6]
    - Detection: UV detection at 210 nm.[6]
    - Injection Volume: Typically 20 μL.[6]
  - Analysis: The prepared sample is injected into the HPLC system. The retention time of the malic acid peak is used for identification, and the peak area is used for quantification against a standard curve.

#### **Visualizations**



#### **Experimental Workflow**

The following diagram illustrates a typical workflow for an inter-laboratory comparison or proficiency test for malic acid quantification.



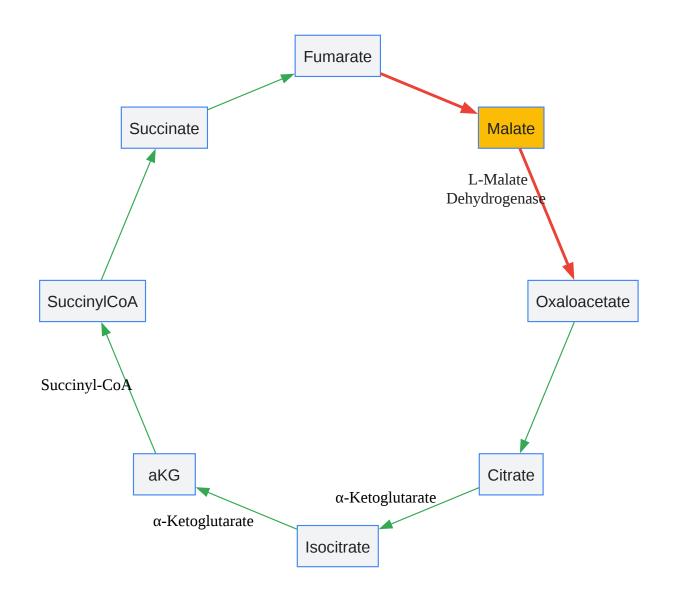
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Caption: Workflow for an inter-laboratory proficiency test.

### Malic Acid in the Citric Acid Cycle

Malic acid is a key intermediate in the citric acid cycle (or Krebs cycle), a fundamental metabolic pathway for energy production in cells.





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Caption: Simplified Citric Acid Cycle showing malic acid.

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